1-(4-Ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea
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Overview
Description
1-(4-Ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of an ethoxyphenyl group and a cyclohexyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea typically involves the reaction of 4-ethoxyaniline with 4-(2-methylbutan-2-yl)cyclohexyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Its unique structure allows for the design of novel drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea can be compared with other thiourea derivatives, such as:
1-(4-Methoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
1-(4-Nitrophenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea: The nitro group introduces additional electronic effects, potentially enhancing the compound’s activity in certain applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2OS/c1-5-20(3,4)15-7-9-16(10-8-15)21-19(24)22-17-11-13-18(14-12-17)23-6-2/h11-16H,5-10H2,1-4H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQWZCPGQBPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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